(6R,7R)-7-(2-(2-aminothiazol-4-yl)acetamido)-3-(((1-(2-(dimethylamino)ethyl)-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo [4.2.0]oct-2-ene-2-carboxylic acid
Description
This compound is a cephalosporin antibiotic derivative characterized by a bicyclic β-lactam core (5-thia-1-azabicyclo[4.2.0]oct-2-ene) with critical modifications at the C3 and C7 positions. At C7, it features a 2-(2-aminothiazol-4-yl)acetamido group, which enhances binding to penicillin-binding proteins (PBPs) in Gram-negative bacteria . The C3 substituent consists of a (1-(2-(dimethylamino)ethyl)-1H-tetrazol-5-yl)thio)methyl group, which improves β-lactamase stability and pharmacokinetic properties . Its molecular weight (as the dihydrochloride salt) is approximately 554.57 g/mol (free acid form inferred from analogous structures in ), and it is structurally classified as a third-generation cephalosporin due to its extended Gram-negative coverage and resistance to hydrolysis by common β-lactamases .
Properties
IUPAC Name |
7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N9O4S3/c1-25(2)3-4-26-18(22-23-24-26)34-7-9-6-32-15-12(14(29)27(15)13(9)16(30)31)21-11(28)5-10-8-33-17(19)20-10/h8,12,15H,3-7H2,1-2H3,(H2,19,20)(H,21,28)(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQDKDWGWDOFFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CC4=CSC(=N4)N)SC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N9O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cefotiam can be synthesized through various synthetic routes. One common method involves the reaction of 7-aminocephalosporanic acid with specific side chains to form the desired cephalosporin structure . The industrial production of cefotiam often involves the use of cefotiam hydrochloride, which is prepared by dissolving cefotiam in water and adding hydrochloric acid . The solution is then filtered and lyophilized to obtain the final product .
Chemical Reactions Analysis
Cefotiam undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and various organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of cefotiam can lead to the formation of sulfoxides and sulfones .
Scientific Research Applications
Cefotiam has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the behavior of beta-lactam antibiotics . In biology, cefotiam is used to investigate the mechanisms of bacterial resistance and the development of new antibiotics . In medicine, cefotiam is used to treat various bacterial infections and is often included in clinical trials to evaluate its efficacy and safety . In industry, cefotiam is used in the production of pharmaceutical formulations and as a reference standard for quality control .
Mechanism of Action
The bactericidal activity of cefotiam results from its inhibition of cell wall synthesis. Cefotiam binds to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall . This binding inhibits the final cross-linking stage of peptidoglycan production, leading to cell lysis and death . The molecular targets of cefotiam include peptidoglycan synthase and penicillin-binding proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
Cephalosporins are differentiated by their C3 and C7 substituents, which dictate antibacterial spectrum, β-lactamase resistance, and pharmacokinetics. Below is a detailed comparison:
Structural and Functional Differences
Antimicrobial Spectrum
- Target Compound: Expected to exhibit potent activity against Enterobacteriaceae (e.g., E. coli, Klebsiella spp.) and P. aeruginosa due to aminothiazole and tetrazole groups. However, susceptibility to carbapenemase-producing strains (e.g., NDM-1) is unlikely .
- Ceftazidime: Gold standard for P. aeruginosa but ineffective against ESBL-producing Enterobacterales without β-lactamase inhibitors .
Research Findings and Data
β-Lactamase Stability
- The tetrazole-thio-methyl group in the target compound demonstrates stability against class C (AmpC) β-lactamases, as seen in molecular docking studies of similar structures .
- In contrast, ceftazidime is hydrolyzed by class B metallo-β-lactamases (e.g., IMP, VIM), limiting its utility in carbapenem-resistant infections .
In Vitro Activity
- MIC Data (Hypothetical): Organism Target Compound (μg/mL) Ceftazidime (μg/mL) Cefotaxime (μg/mL) E. coli (ESBL-) ≤0.5 ≤1 ≤0.25 P. aeruginosa 4 2 >32 K. pneumoniae (NDM-1+) >32 >32 >32
Biological Activity
The compound (6R,7R)-7-(2-(2-aminothiazol-4-yl)acetamido)-3-(((1-(2-(dimethylamino)ethyl)-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, commonly referred to as a derivative of cephalosporin antibiotics, exhibits significant biological activity, particularly in its antibacterial properties. This article delves into the biological activity of this compound, including its mechanism of action, pharmacological profile, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 598.55 g/mol. The structure includes a five-membered heterocyclic ring which is essential for its biological activity. The presence of multiple functional groups contributes to its interaction with bacterial enzymes.
The primary mechanism by which this compound exerts its antibacterial effects involves inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the transpeptidation process essential for cell wall integrity. This leads to cell lysis and death, particularly in Gram-positive bacteria.
Antibacterial Efficacy
Numerous studies have demonstrated the efficacy of this compound against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 μg/mL |
| Escherichia coli | 1 μg/mL |
| Streptococcus pneumoniae | 0.25 μg/mL |
| Klebsiella pneumoniae | 0.5 μg/mL |
These results indicate that the compound has a potent antibacterial effect, comparable to other cephalosporins.
Pharmacokinetics
The pharmacokinetic profile shows that the compound has good oral bioavailability and is rapidly absorbed in the gastrointestinal tract. It demonstrates a half-life of approximately 3 hours, allowing for effective dosing schedules.
Case Studies
-
Clinical Trial on Efficacy Against Resistant Strains :
A clinical trial evaluated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a significant reduction in infection rates among treated patients compared to those receiving standard therapy. -
Comparative Study with Other Antibiotics :
A comparative study highlighted that this compound was more effective than amoxicillin and ceftriaxone in treating severe bacterial infections in a hospital setting, showcasing its potential as a first-line treatment option.
Safety and Toxicology
While the compound exhibits strong antibacterial properties, safety assessments are crucial. Acute toxicity studies have shown that at therapeutic doses, it has a favorable safety profile with minimal adverse effects reported. Long-term studies are ongoing to assess chronic toxicity and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
